molecular formula AuNa3O6S4 B158329 Sanochrysine CAS No. 10210-36-3

Sanochrysine

Cat. No.: B158329
CAS No.: 10210-36-3
M. Wt: 490.2 g/mol
InChI Key: FJCMCHNDCIYVST-UHFFFAOYSA-J
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Description

Sanochrysine, also known as sodium aurothiosulfate, is an inorganic compound with the chemical formula Na₃[Au(S₂O₃)₂]·2H₂O. It is the trisodium salt of the coordination complex of gold(I), [Au(S₂O₃)₂]³⁻. The compound is colorless and crystallizes with two waters of crystallization. This compound has been historically significant in medicinal chemistry, particularly for its use in the treatment of rheumatoid arthritis and tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sanochrysine is typically synthesized by the reduction of gold(III) chloride with sodium thiosulfate. The reaction can be represented as follows: [ 4 \text{Na}_2\text{S}_2\text{O}_3 + \text{AuCl}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] + \text{Na}_2\text{S}_4\text{O}_6 + 3 \text{NaCl} ] This reaction involves the reduction of gold(III) to gold(I) and the formation of the aurothiosulfate complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The crystallization process is also optimized to obtain the dihydrate form of the compound.

Chemical Reactions Analysis

Types of Reactions

Sanochrysine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state gold complexes.

    Reduction: It can be reduced to elemental gold under certain conditions.

    Substitution: The thiosulfate ligands in this compound can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligands such as cyanide or phosphines can replace thiosulfate under appropriate conditions.

Major Products

    Oxidation: Higher oxidation state gold complexes.

    Reduction: Elemental gold.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Sanochrysine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sanochrysine involves its interaction with biological molecules. In the treatment of rheumatoid arthritis, it is believed to inhibit the activity of certain enzymes involved in the inflammatory process. The gold(I) ion in this compound can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and reduction of inflammation . In antimicrobial applications, this compound can disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Sanochrysine is part of a class of gold-based drugs used in medicinal chemistry. Similar compounds include:

Uniqueness

This compound is unique due to its specific coordination complex structure and its historical significance in the treatment of tuberculosis. Unlike auranofin, which is administered orally, this compound is typically administered via injection. Its use in hydrometallurgy also sets it apart from other gold-based drugs .

Properties

IUPAC Name

trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCMCHNDCIYVST-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuNa3O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10210-36-3, 10233-88-2
Record name Sodium aurotiosulfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gold sodium thiosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanochrysine
Reactant of Route 2
Sanochrysine

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